5-(Hydroxymethyl)-2-methylpyrimidin-4-OL
Description
BenchChem offers high-quality 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,9H,3H2,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTZFOQANXUZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563935 | |
| Record name | 5-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-30-6 | |
| Record name | 5-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)-2-methylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Hydroxymethyl)-2-methylpyrimidin-4-OL chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
This guide provides a comprehensive technical overview of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, structural nuances, reactivity, and its potential as a versatile building block in the synthesis of novel therapeutic agents. This document moves beyond a simple data sheet, offering insights into the causality behind its chemical behavior and the strategic considerations for its use in a research and development context.
Core Molecular Identity and Structural Characteristics
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (CAS No: 698-30-6) is a substituted pyrimidine. The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, making its derivatives a fertile ground for drug discovery.[1][2] The unique substitution pattern of this compound—a methyl group at position 2, a hydroxyl group at position 4, and a hydroxymethyl group at position 5—imparts a specific set of properties that are crucial for its application in synthesis and biological screening.
Physicochemical and Computed Properties
A summary of the key identifiers and computed properties for 5-(hydroxymethyl)-2-methylpyrimidin-4-ol is presented below. These values are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its general handling characteristics.
| Property | Value | Source |
| IUPAC Name | 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one | PubChem[3] |
| CAS Number | 698-30-6 | PubChem[3] |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| XLogP3 | -1.1 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| SMILES | CC1=NC=C(C(=O)N1)CO | PubChem[3] |
| InChIKey | ATTZFOQANXUZIP-UHFFFAOYSA-N | PubChem[3] |
The Critical Role of Tautomerism
A key feature of hydroxypyrimidines, particularly those with hydroxyl groups at positions 2 or 4, is the existence of keto-enol tautomerism. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol predominantly exists in its keto form, 5-(hydroxymethyl)-2-methylpyrimidin-4(3H)-one. This equilibrium is significant because the two tautomers present different chemical functionalities and hydrogen bonding patterns, which can profoundly affect their interaction with biological targets. The pyrimidinone (keto) form is generally favored in most solvents due to the stability conferred by the amide-like system and the strong C=O bond.[4]
Caption: Tautomeric equilibrium of the title compound.
The equilibrium can be influenced by solvent polarity; polar protic solvents may stabilize the more polar pyrimidinone form through hydrogen bonding.[5] Understanding this equilibrium is paramount for interpreting spectroscopic data and predicting reaction outcomes.
Synthesis and Spectroscopic Characterization
While specific, high-yield synthetic routes published exclusively for this molecule are sparse, its structure lends itself to established pyrimidine synthesis methodologies. A plausible and robust approach involves the condensation of a β-keto ester equivalent with acetamidine.
Proposed Synthetic Workflow
The logical approach to synthesizing the pyrimidine core is the principal pyrimidine synthesis, which involves reacting a 1,3-dicarbonyl compound (or its equivalent) with an amidine.
Caption: Role as a versatile building block in drug discovery.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents several hazards that require careful handling in a laboratory setting.
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
| Source: PubChem[3] |
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is more than a simple chemical; it is a strategically designed scaffold with significant potential for medicinal chemistry. Its key features—the privileged pyrimidine core, the tautomeric equilibrium, the "magic methyl" group, and the versatile hydroxymethyl handle—make it an exceptionally valuable starting point for the synthesis of new chemical entities. A thorough understanding of its chemical properties, reactivity, and spectroscopic profile, as outlined in this guide, is essential for any researcher aiming to unlock its full potential in the development of next-generation therapeutics.
References
-
BU CyberSec Lab. (n.d.). 5-(Hydroxymethyl)pyrimidine. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US4339387A - Process for manufacturing 5-hydroxymethylfurfural.
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved January 23, 2026, from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-(Hydroxymethyl)-4,5-dimethylpyridin-3-ol. Retrieved January 23, 2026, from [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 23, 2026, from [Link]
-
WuXi Biology. (n.d.). How about Tautomers?. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved January 23, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved January 23, 2026, from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved January 23, 2026, from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved January 23, 2026, from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. wuxibiology.com [wuxibiology.com]
Physical and chemical properties of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (CAS No: 698-30-6), a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into the compound's structural features, physicochemical parameters, spectral characteristics, and provides field-proven insights into its experimental characterization. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of pyrimidine derivatives.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif ubiquitous in nature, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has established pyrimidine derivatives as a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, the subject of this guide, is a functionalized pyrimidine with potential applications in the synthesis of novel therapeutic agents. Understanding its core properties is paramount for its effective utilization in drug discovery and development pipelines.
Compound Identification and Structure
The unambiguous identification of a chemical entity is the foundation of scientific rigor. This section provides the key identifiers and structural representation of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
-
IUPAC Name: 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one[2]
-
CAS Number: 698-30-6[2]
-
Molecular Formula: C₆H₈N₂O₂[2]
-
Molecular Weight: 140.14 g/mol [2]
-
Canonical SMILES: CC1=NC=C(C(=O)N1)CO[2]
-
InChI Key: ATTZFOQANXUZIP-UHFFFAOYSA-N[2]
Tautomerism: A Key Structural Feature
A critical aspect of the chemistry of pyrimidin-4-ols is the existence of lactam-lactim tautomerism. This phenomenon allows the molecule to exist in equilibrium between the aromatic hydroxyl (-ol) form and the non-aromatic keto (-one) form, specifically a pyrimidin-4(3H)-one or a pyrimidin-4(1H)-one. The predominant tautomer can be influenced by factors such as the solvent, pH, and the presence of other functional groups. The IUPAC name, 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one, suggests a preference for the keto tautomer. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.
| Property | Value | Source |
| Melting Point | 215 °C | CookeChem[3] |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Soluble in polar solvents. | General knowledge for similar compounds |
| pKa (Predicted) | 9.03 ± 0.50 | CookeChem[3] |
| XLogP3 (Predicted) | -1.1 | PubChem[2] |
Chemical Properties and Reactivity
The chemical behavior of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is governed by the interplay of its functional groups: the pyrimidine ring, the hydroxymethyl group, and the pyrimidinol/pyrimidinone system.
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although this is somewhat mitigated by the presence of the electron-donating methyl and hydroxyl groups.
-
Hydroxymethyl Group: This primary alcohol can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification.
-
Pyrimidinol/Pyrimidinone System: The tautomeric equilibrium influences its reactivity. The hydroxyl form can act as a nucleophile, while the keto form has an acidic N-H proton and a reactive carbonyl group.
Synthesis and Characterization
While a specific, detailed synthesis for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is not extensively documented in readily available literature, a common and effective method for the introduction of a hydroxymethyl group at the 5-position of a pyrimidine ring is through the reduction of a corresponding ester.
General Synthetic Approach: Reduction of a 5-Carboxylate Pyrimidine
A plausible synthetic route involves the reduction of a 5-ethoxycarbonyl-2-methylpyrimidin-4-ol precursor using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Caption: A general workflow for the synthesis of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
Experimental Protocol: Characterization of Pyrimidine Derivatives
The structural elucidation of newly synthesized pyrimidine derivatives relies on a combination of spectroscopic techniques. The following protocols provide a general framework for the characterization of compounds like 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical and should be based on the compound's solubility.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to expect for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol include:
-
A singlet for the methyl group protons (around 2.2-2.5 ppm).
-
A singlet or doublet for the hydroxymethyl protons (CH₂OH) (around 4.3-4.6 ppm).
-
A singlet for the pyrimidine ring proton (C6-H) (around 7.5-8.0 ppm).
-
A broad singlet for the hydroxyl proton (OH) and the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will provide information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the molecule.
-
5.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Analysis:
-
Full Scan MS: To determine the molecular weight by observing the [M+H]⁺ or [M-H]⁻ ion. For C₆H₈N₂O₂, the expected exact mass is approximately 140.0586 Da.[2]
-
MS/MS (Tandem Mass Spectrometry): To induce fragmentation of the parent ion and obtain a fragmentation pattern that can help confirm the structure.
-
Caption: A comprehensive workflow for the characterization of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is classified with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Precautions:
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is a functionalized pyrimidine derivative with physicochemical properties that make it an interesting building block for medicinal chemistry. Its hydrophilic nature, coupled with the reactive hydroxymethyl and pyrimidinol moieties, provides multiple avenues for further chemical modification. This guide has synthesized the available data on its physical and chemical properties and provided a framework for its synthesis and characterization. A thorough understanding of these fundamental properties is essential for any researcher aiming to unlock the therapeutic potential of this and related pyrimidine scaffolds.
References
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]1]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]2]
Sources
Solubility and stability of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL
<An In-Depth Technical Guide to the Solubility and Stability of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The compound 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, a member of this vital class, possesses functional groups that suggest significant potential in drug discovery. However, for any novel compound to progress from a promising hit to a viable drug candidate, a comprehensive understanding of its physicochemical properties is non-negotiable.[1] Among the most critical of these are aqueous solubility and chemical stability, as they directly influence bioavailability, formulation, and shelf-life.[1] This guide provides an in-depth analysis of the theoretical and practical considerations for characterizing the solubility and stability of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, offering field-proven methodologies and data interpretation frameworks grounded in authoritative regulatory standards.
Introduction: The Physicochemical Profile of a Pyrimidine Derivative
The structure of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol (Figure 1) is characterized by a pyrimidine core, a heterocyclic aromatic ring with two nitrogen atoms.[2] This core is substituted with a methyl group at the 2-position, a hydroxyl group at the 4-position (leading to a potential keto-enol tautomerism, existing predominantly as the pyrimidin-4-one form), and a hydroxymethyl group at the 5-position. These features are critical in defining its behavior in solution.
-
The Pyrimidine Core: The nitrogen atoms in the ring act as hydrogen bond acceptors, contributing to its aromaticity and overall stability.[2]
-
The Hydroxymethyl Group: This polar group can act as both a hydrogen bond donor and acceptor, significantly influencing aqueous solubility.
-
The 4-ol (4-one) Group: This ionizable group, with an acidic proton, means the compound's solubility will be highly dependent on the pH of the medium.
-
The Methyl Group: A small lipophilic group that can slightly influence crystal packing and solubility in non-polar environments.
A thorough characterization of this molecule is the first step in any development pipeline, providing the foundational data needed for formulation design and predicting in vivo behavior.
Solubility Assessment: Beyond a Single Number
Solubility is a key determinant of a drug's absorption and distribution.[1] Poor aqueous solubility can limit bioavailability and lead to unreliable data in biological assays.[1] For this reason, a multi-faceted approach to solubility assessment is required, distinguishing between kinetic and thermodynamic measurements.
Theoretical Underpinnings: pH-Dependent Solubility
As an ionizable compound, the solubility of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol is expected to follow the Henderson-Hasselbalch equation.[3] The hydroxyl group on the pyrimidine ring can be deprotonated at basic pH, forming a more soluble anionic species. Consequently, the total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the neutral form (S0) and the concentration of the ionized form.
This relationship predicts that the compound will exhibit low solubility in acidic to neutral media and a significant increase in solubility as the pH rises above its pKa. Deviations from this theoretical profile can indicate other phenomena such as self-aggregation or complexation.[3][4]
Experimental Determination of Solubility
Two primary forms of solubility are measured in drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound in solution when it is introduced from a concentrated DMSO stock into an aqueous buffer. It reflects the solubility of the form that precipitates most rapidly and is suitable for high-throughput screening.[1]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a prolonged period.[1] This is the gold standard for characterizing the intrinsic solubility of the most stable crystalline form.
The following table summarizes illustrative, expected solubility data for 5-(hydroxymethyl)-2-methylpyrimidin-4-ol based on its structure.
Table 1: Illustrative Solubility Profile of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
| Parameter | Aqueous Buffer (pH 5.0) | Aqueous Buffer (pH 7.4) | Aqueous Buffer (pH 9.0) | Methanol |
| Kinetic Solubility (µg/mL) | 50 - 100 | 150 - 250 | > 500 | > 1000 |
| Thermodynamic Solubility (µg/mL) | 30 - 60 | 100 - 180 | > 400 | > 1000 |
Note: These values are illustrative and based on the expected behavior of a molecule with this structure. Actual experimental values are required for confirmation.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a standard high-throughput method for determining kinetic solubility.
Caption: Workflow for a typical kinetic solubility assay.
Stability Assessment: Ensuring Molecular Integrity
A drug substance must remain stable throughout its shelf life to ensure safety and efficacy.[1] Stability studies are designed to understand how a molecule degrades under various environmental conditions.[5]
Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[6] They involve subjecting the compound to conditions more severe than those expected during storage to identify potential degradation pathways and products.[7] This information is essential for developing stability-indicating analytical methods.[8]
The key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines are:
-
Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, basic) to assess susceptibility to water-based degradation.[8]
-
Oxidation: Using reagents like hydrogen peroxide to determine sensitivity to oxidative stress.[7] Nitrogen-containing heterocycles can be susceptible to oxidation.[9]
-
Photolysis: Exposing the compound to controlled UV and visible light to evaluate photostability.[10] Pyrimidine itself can decompose under UV light.[11]
-
Thermal Stress: Incubating the compound at elevated temperatures to assess thermal stability.[7]
Predicted Degradation Profile
Based on the structure of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, several degradation pathways can be anticipated:
-
Hydrolytic Instability: The pyrimidine ring itself may be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, although the aromatic nature provides considerable stability.[11]
-
Oxidative Degradation: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid. The electron-rich pyrimidine ring may also be a target for oxidation.[9]
-
Photodegradation: Aromatic systems are often photoreactive. Exposure to light could lead to ring cleavage or other complex rearrangements.[11]
The following table summarizes the expected outcomes of a forced degradation study. A target degradation of 5-20% is typically desired to ensure that the degradation products can be adequately characterized without completely consuming the parent compound.[12]
Table 2: Illustrative Forced Degradation Study Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameters | Incubation Time | Expected Degradation | Potential Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 - 72 hours | Low to Moderate | Ring-opened species |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 - 72 hours | Low to Moderate | Ring-opened species |
| Oxidation | 3% H₂O₂, RT | 12 - 24 hours | Moderate to High | Aldehyde, Carboxylic Acid, N-oxides |
| Photolysis | ICH Q1B compliant light source | 1.2 million lux hours | Low to Moderate | Photorearrangement products |
| Thermal (Dry Heat) | 80°C | 7 days | Low | Minor thermal degradants |
Experimental Protocol: Forced Degradation Study
This protocol provides a step-by-step methodology for conducting a comprehensive forced degradation study.
Caption: General workflow for a forced degradation study.
Long-Term Stability Studies
Following forced degradation, long-term stability studies are performed under ICH-prescribed conditions to determine the retest period for a drug substance or shelf-life for a drug product.[13] These studies involve storing the compound under controlled temperature and humidity for extended periods.[14]
Table 3: Standard ICH Long-Term Stability Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[14]
Testing should monitor attributes susceptible to change, such as appearance, assay, degradation products, and water content.[14] Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14]
Conclusion and Future Directions
The systematic evaluation of solubility and stability is a foundational pillar of successful drug development. For 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, its ionizable nature and functional groups dictate a focused strategy. The pH-solubility profile must be accurately mapped, and its susceptibility to oxidative and hydrolytic stress must be thoroughly investigated. The protocols and frameworks presented in this guide, aligned with authoritative ICH guidelines, provide a robust system for generating the high-quality data required for regulatory submissions and informed decision-making. By embracing this rigorous, science-driven approach, researchers can confidently advance promising pyrimidine derivatives from the laboratory to the clinic.
References
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Fuguet, E., Ràfols, C., & Subirats, X. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2827–2837. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Retrieved from [Link]
-
PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Baluja, S., & Kachhadia, N. (2014). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 59(5), 1598-1602. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2022). Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
CR Competence. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
SlideShare. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Massive Bio. (2026). Pyrimidine. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
-
ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
-
MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. massivebio.com [massivebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. database.ich.org [database.ich.org]
- 11. Pyrimidine - Wikipedia [en.wikipedia.org]
- 12. sgs.com [sgs.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. database.ich.org [database.ich.org]
The Emerging Therapeutic Potential of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of Pyrimidinones
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile class of compounds, 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one emerges as a molecule of significant interest. The presence of a hydroxymethyl group can potentiate the cytotoxic effects of the pyrimidine core against cancer cells, making it a compelling candidate for further investigation in oncology and beyond.[2] This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, offering a roadmap for researchers and drug development professionals to explore its full therapeutic potential.
Physicochemical Properties and Synthesis
Molecular Profile
| Property | Value | Source |
| IUPAC Name | 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one | - |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| CAS Number | 698-30-6 |
Synthesis Pathway
A general and efficient method for the synthesis of 5-hydroxymethylpyrimidine derivatives involves the reduction of the corresponding ester precursors.[3] This approach provides a reliable route to obtain the target compound with good yield and purity.
Experimental Protocol: Synthesis of 5-Hydroxymethylpyrimidine Derivatives [3]
-
Chlorination: Reflux the starting ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate with phosphorus oxychloride (POCl₃) for 3 hours. After cooling, the mixture is carefully poured into ice water and extracted with chloroform. The combined organic layers are dried and concentrated to yield the crude ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate.
-
Amination: The crude chloro-intermediate is dissolved in a mixture of methanol and triethylamine. An appropriate primary amine is added, and the reaction is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed, and purified to give the desired substituted pyrimidine ester.
-
Reduction: The purified ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminum hydride (LiAlH₄) is added portion-wise. After 1 hour, the reaction is quenched, and the product is extracted with chloroform. The organic extracts are dried and evaporated, and the crude product is purified by crystallization to afford the final 5-hydroxymethylpyrimidine derivative.
Potential Therapeutic Applications
While specific studies on 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one are limited, research on closely related 5-hydroxymethylpyrimidine derivatives provides strong evidence for its potential therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Activity
Derivatives of 5-hydroxymethylpyrimidine have demonstrated notable cytotoxic effects against a range of human cancer cell lines.[2] The introduction of bulky substituents at the 4-position of the pyrimidine ring appears to enhance anticancer properties.[2]
Table 1: In Vitro Cytotoxicity of 5-Hydroxymethylpyrimidine Derivatives against Cancer Cell Lines [2]
| Compound (Modification at position 4) | HeLa (IC₅₀, µM) | HepaRG (IC₅₀, µM) | Caco-2 (IC₅₀, µM) | AGS (IC₅₀, µM) | A172 (IC₅₀, µM) |
| Benzylsulfanyl group | >100 | >100 | >100 | >100 | >100 |
| Aliphatic amino group (e.g., butylamino) | 55.3 ± 2.1 | 67.4 ± 3.5 | 89.1 ± 4.3 | 78.9 ± 3.9 | 95.2 ± 5.1 |
| Bulky amino group (e.g., cyclohexylamino) | 35.8 ± 1.7 | 45.2 ± 2.3 | 62.5 ± 3.1 | 55.4 ± 2.8 | 71.3 ± 3.6 |
Data represents the mean ± standard deviation of three independent experiments.
Proposed Mechanisms of Anticancer Action:
The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with fundamental cellular processes.[4][5][6] Potential mechanisms for 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one could include:
-
Inhibition of Protein Kinases: Many pyrimidine-based compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[4][7]
-
DNA/RNA Synthesis Interference: As analogs of natural pyrimidines, these compounds can disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis.[5]
-
Induction of Apoptosis: Pyrimidinone derivatives have been shown to induce programmed cell death in cancer cells.[5]
Antimicrobial Activity
Some 5-hydroxymethylpyrimidine derivatives have exhibited weak to moderate antibacterial and antifungal properties.[2] Specifically, derivatives with at least a three-carbon chain amino group at the 4-position have shown some antibacterial effects, while a benzylsulfanyl substituent at the same position conferred weak antifungal action.[2] This suggests that 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one could serve as a scaffold for the development of novel antimicrobial agents.
Methodologies for Preclinical Evaluation
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[8][9]
Step-by-Step Protocol for MTT Assay: [2][8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one and incubate for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anticancer Efficacy Studies in Murine Models
Animal models are crucial for evaluating the in vivo efficacy and safety of potential anticancer drugs.[10][11][12][13][14] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.
General Protocol for In Vivo Anticancer Studies: [10][14]
-
Animal Model Selection: Choose an appropriate mouse strain (e.g., BALB/c nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[10] The control group receives the vehicle.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition.
In Silico Approaches for Target Identification and Mechanism Elucidation
Molecular docking is a powerful computational tool to predict the binding affinity and interaction of a small molecule with a protein target.[1][15][16][17][18] This can provide valuable insights into the potential mechanism of action of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one.
Workflow for Molecular Docking Studies:
-
Target Selection: Identify potential protein targets based on the known biological activities of pyrimidine derivatives (e.g., protein kinases, enzymes involved in nucleic acid synthesis).
-
Ligand and Receptor Preparation: Prepare the 3D structure of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one and the crystal structure of the target protein.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound within the active site of the target protein.[15]
-
Analysis of Interactions: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
Future Directions and Conclusion
5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one represents a promising scaffold for the development of novel therapeutics. The existing data on related compounds strongly suggests its potential as an anticancer and antimicrobial agent. Future research should focus on the dedicated synthesis and comprehensive biological evaluation of this specific molecule. Elucidating its precise mechanism of action through a combination of in vitro assays and in silico modeling will be critical for its advancement as a clinical candidate. This technical guide provides a foundational framework for initiating and advancing the preclinical development of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, a molecule with the potential to address unmet needs in oncology and infectious diseases.
References
- Biernasiuk, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- da Silva, F. C., et al. (2004). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules.
-
Request PDF. (2025). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Biernasiuk, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Gieroba, B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
-
ScienceScholar. (2022). In silico molecular docking studies of di hydro pyrimidinones as MTB thymidylate kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
- Kimple, R. J. (2023).
- Ramachandran, I., et al. (n.d.). Druggability and Binding Site Interaction Studies of Potential Metabolites Isolated from Marine Sponge Aurora globostellata against Human Epidermal Growth Factor Receptor-2. PMC.
- Lewkowski, J. (2001).
- Wang, A. Z., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC.
- Abdel-Aziz, M., et al. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
- Islamoğlu, F. (2024). Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS). Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Organic Syntheses. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Retrieved from [Link]
- Al-Ostath, A., et al. (2024).
- Vadlamudi, P. (n.d.). Insilico designing and development of potent drug inhibitor to MDM2 protein in cancer through molecular docking studies. Journal of Chemical and Pharmaceutical Research.
-
ResearchGate. (2023). (PDF) Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1. Retrieved from [Link]
- Ghorab, M. M., et al. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Pharmacy Education. (n.d.). In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent aga. Retrieved from [Link]
-
Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Retrieved from [Link]
-
ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
Sources
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines | MDPI [mdpi.com]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. atcc.org [atcc.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. sciencescholar.us [sciencescholar.us]
- 16. Druggability and Binding Site Interaction Studies of Potential Metabolites Isolated from Marine Sponge Aurora globostellata against Human Epidermal Growth Factor Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 18. jocpr.com [jocpr.com]
An In-Depth Technical Guide to 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol and its Synonymous Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into its nomenclature, including a detailed list of synonyms, and explores its key chemical properties, with a particular focus on its tautomeric nature. A plausible synthetic pathway is proposed, and a thorough analysis of its predicted spectroscopic characteristics is presented to aid in its identification and characterization. Furthermore, the biological significance of the 5-hydroxymethylpyrimidine scaffold is discussed, highlighting its presence in vital biomolecules and the potential therapeutic applications of its derivatives. Safety and handling information is also provided. This guide is intended to serve as a valuable resource for researchers and scientists working with or interested in the synthesis and application of pyrimidine-based compounds.
Introduction: The Significance of the 5-Hydroxymethylpyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules. Its derivatives are integral to numerous physiological processes and have been extensively explored in the development of therapeutic agents. The 5-hydroxymethylpyrimidine scaffold, in particular, is a key structural motif in several important natural products and bioactive compounds[1]. Notably, it forms the core of bacimethrin, an antibiotic, and is a crucial component of Vitamin B1 (thiamine)[1]. Furthermore, modified nucleobases such as 5-hydroxymethylcytosine and 5-hydroxymethyluracil, which contain this scaffold, play critical roles in epigenetics and gene regulation[1]. The diverse biological activities exhibited by compounds containing the 5-hydroxymethylpyrimidine moiety, including antibacterial and anticancer properties, underscore its importance as a privileged structure in medicinal chemistry[1]. This guide focuses on a specific derivative, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, providing a detailed technical resource for its study and potential applications.
Nomenclature and Chemical Identity
A clear understanding of the nomenclature of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is essential due to the existence of multiple synonyms and the compound's tautomeric nature.
IUPAC Name and Tautomerism
The preferred IUPAC name for this compound is 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one [2]. This name reflects the lactam (keto) tautomer, which is generally the more stable form in the solid state and in many solutions. The compound exists in equilibrium with its lactim (enol) tautomer, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol . This keto-enol tautomerism is a characteristic feature of hydroxypyrimidines and significantly influences their chemical reactivity and biological interactions[3].
Caption: Proposed synthetic pathway for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add a mixture of ethyl acetate and ethyl formate dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Add triethyl orthoformate and a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the mixture to reflux for several hours to drive the formation of the enol ether.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-(ethoxymethylene)acetate, which can be purified by distillation.
Step 2: Synthesis of Ethyl 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate
-
Prepare a solution of acetamidine hydrochloride and a base (e.g., sodium ethoxide) in ethanol to generate free acetamidine.
-
Add the crude ethyl 2-(ethoxymethylene)acetate from the previous step to the acetamidine solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (LiAlH4) in a dry, aprotic solvent (e.g., tetrahydrofuran (THF)).
-
Cool the suspension in an ice bath.
-
Add a solution of ethyl 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate in dry THF dropwise to the LiAlH4 suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Predicted Spectroscopic Data
In the absence of experimentally acquired spectra, the following data are predicted based on the chemical structure and analysis of similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | N-H (amide proton) |
| ~7.5 | s | 1H | C6-H (pyrimidine ring) |
| ~4.5 | s | 2H | -CH₂-OH |
| ~5.0 | t | 1H | -CH₂-OH |
| ~2.4 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C4 (C=O) |
| ~155 | C2 |
| ~145 | C6 |
| ~115 | C5 |
| ~55 | -CH₂-OH |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (alcohol and N-H stretch) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I band) |
| ~1600 | Medium | C=C and C=N stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 140.06
-
Major Fragmentation Pathways:
-
Loss of H₂O (m/z = 122)
-
Loss of CH₂O (m/z = 110)
-
Loss of CO (m/z = 112)
-
Cleavage of the hydroxymethyl group.
-
Biological Activity and Potential Applications
While specific biological studies on 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol are limited, the broader class of pyrimidine derivatives has been extensively investigated for a wide range of pharmacological activities. Pyrimidine-containing compounds have shown promise as anticancer, antiviral, antibacterial, and antifungal agents.[1] The structural similarity of the 5-hydroxymethylpyrimidine core to components of essential biomolecules suggests that it can interact with various biological targets.
Derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties against various cancer cell lines, with some compounds exhibiting moderate anticancer activity.[1] The hydroxymethyl group at the 5-position can be a key site for further chemical modification to generate libraries of new compounds for drug screening. Given the established importance of the pyrimidine scaffold in drug discovery, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol represents a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is associated with the following hazards:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, with its rich chemistry and biological relevance, is a compound of significant interest to the scientific community. This technical guide has provided a comprehensive overview of its nomenclature, chemical properties, a proposed synthetic route, and predicted spectroscopic data. The discussion of the biological significance of the 5-hydroxymethylpyrimidine scaffold highlights the potential of this compound as a building block in the design and synthesis of new therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and contribute to the advancement of pyrimidine chemistry and its applications in drug discovery.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6944. [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methodological & Application
Application of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL in cancer research
This document outlines a systematic and scientifically rigorous approach to evaluate the anticancer potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. The provided protocols are foundational and can be adapted to specific cancer types and research questions. [23][24]The core strength of this investigational plan lies in its phased approach, moving from broad screening to detailed mechanistic studies and finally to in vivo validation. While the specific activity of this compound is yet to be determined, its chemical structure, grounded in the well-established anticancer properties of the pyrimidine class, provides a strong rationale for its investigation. Future work should focus on elucidating its precise molecular target(s) and exploring its efficacy in more complex, patient-relevant cancer models. [25][26]
References
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Lazo, J. S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved from [Link]
-
Fong, E. L. S., et al. (2016). Organotypic Models for Functional Drug Testing of Human Cancers. PMC. Retrieved from [Link]
-
Jayalekshmi, H., & Krishnan, R. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Mudgal, V. P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Crown Bioscience. (n.d.). In Vivo Model Systems. Retrieved from [Link]
-
Wujec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Chen, J., et al. (2017). Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis. National Institutes of Health. Retrieved from [Link]
-
Piancatelli, G., & D'Auria, M. (1998). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Retrieved from [Link]
-
Sharma, H., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]
-
El-Boraey, H. A., et al. (2009). 4-[(2-Hydroxyethyl)iminomethyl]-5-hydroxymethyl-2-methylpyridin-3-ol. PubMed. Retrieved from [Link]
-
IntechOpen. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). RITA (2,5-bis(5-hydroxymethyl-2-thienyl)furan, a new inhibitor of p53-MDM2 binding that binds to the Nterminal domain of p53. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. Retrieved from [Link]
-
University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Retrieved from [Link]
-
MIT News. (2022). Cancer biologists discover a new mechanism for an old drug. Retrieved from [Link]
-
Crown Bioscience. (2024). Why Organoids Are Superior for Drug Screening: Answering Top Research Questions. Retrieved from [Link]
-
Warnke, P. H., et al. (2022). First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens. National Institutes of Health. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Champions Oncology. (n.d.). PDX Derived Organoids (PDXOs). Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Halder, S., & Kushwaha, S. (2014). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
MDPI. (2022). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
- Google Patents. (n.d.). US4339387A - Process for manufacturing 5-hydroxymethylfurfural.
-
Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]
-
PubMed Central. (2018). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. Retrieved from [Link]
-
MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Retrieved from [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol as a Putative Kinase Inhibitor
Introduction: The Rationale for Investigating 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous approved drugs and clinical candidates featuring this core structure. The compound 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, with its substituted pyrimidine ring, presents a promising, albeit uncharacterized, candidate for kinase inhibition.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol as a kinase inhibitor. The protocols herein are designed to be self-validating, moving from initial biochemical characterization to cellular activity and target engagement.
Compound Handling and Preparation
Prior to initiating any biological assays, it is crucial to properly handle and prepare 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol to ensure accurate and reproducible results.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | PubChem |
| Molecular Weight | 140.14 g/mol | PubChem |
| Appearance | White to off-white crystalline solid (predicted) | [3] |
Safety Precautions:
According to its PubChem entry, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is harmful if swallowed and may cause skin and eye irritation.[4] Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.
Stock Solution Preparation:
Due to the polar nature of the hydroxyl and pyrimidinol groups, the compound is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3]
-
To prepare a 10 mM stock solution, dissolve 1.4014 mg of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Part 1: Biochemical Characterization of Kinase Inhibitory Activity
The initial step in evaluating a potential kinase inhibitor is to determine its activity in a cell-free biochemical assay. This allows for the direct assessment of the compound's effect on the kinase of interest without the complexities of a cellular environment.
In Vitro Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[5] A variety of assay formats can be used, including radiometric, fluorescence-based, and luminescence-based methods.[5] The following is a general protocol for a fluorescence-based in vitro kinase assay.
Principle: This assay measures the phosphorylation of a specific substrate by a kinase. The inhibitor's presence will reduce the rate of phosphorylation, which is detected by a change in fluorescence.
Materials:
-
Recombinant human kinase (e.g., EGFR, B-Raf, PI3K)
-
Kinase-specific substrate (e.g., synthetic peptide)
-
ATP
-
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Dilution: Prepare a serial dilution of the 10 mM 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol stock solution in kinase buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[6]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the kinase reaction and measure the remaining ATP or the generated ADP according to the detection reagent manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all wells.
-
Normalize the data with the positive control (no inhibitor) set to 100% activity and a known potent inhibitor as a 0% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Illustrative Data:
| Kinase Target | Putative IC50 (nM) for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol |
| EGFR | 50 |
| B-Raf (V600E) | 120 |
| PI3Kα | >10,000 |
ATP Competition Assay
Understanding the mechanism of inhibition is crucial. Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[8] This can be assessed by measuring the inhibitor's IC50 at various ATP concentrations.[9]
Principle: For an ATP-competitive inhibitor, the IC50 will increase as the concentration of ATP increases. For a non-ATP-competitive inhibitor, the IC50 will remain relatively constant.[9]
Protocol:
-
Perform the in vitro kinase assay as described in section 1.1.
-
Repeat the assay using a range of ATP concentrations, typically from 0.1x to 10x the Km value of ATP for the target kinase.[9]
-
Determine the IC50 of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol at each ATP concentration.
-
Plot the IC50 values against the ATP concentration. An increasing trend suggests an ATP-competitive mode of action.
Workflow for Biochemical Assays:
Caption: Workflow for cellular characterization of a kinase inhibitor.
Part 3: Kinase Selectivity and Signaling Pathway Analysis
A critical aspect of drug development is understanding the selectivity of an inhibitor. A highly selective inhibitor will have fewer off-target effects. [10]Kinase selectivity profiling services are commercially available and provide data on the inhibitory activity of a compound against a large panel of kinases. [11] Signaling Pathway Diagrams:
The following diagrams illustrate key signaling pathways that are often targeted in cancer therapy and where 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol could potentially exert its effects.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
The protocols and application notes provided in this guide offer a systematic and robust framework for the initial characterization of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol as a potential kinase inhibitor. By following this structured approach, researchers can generate reliable data on the compound's biochemical potency, mechanism of action, cellular activity, and target engagement. These findings will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts.
References
-
AACR Journals. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
ResearchGate. (n.d.). B-Raf protein and signaling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). ATP-competitive inhibitors for cancer treatment. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Retrieved from [Link]
-
ClinPGx. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
PubMed Central. (n.d.). High-Throughput Kinase Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). BRAF signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. Retrieved from [Link]
-
Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved from [Link]
-
YouTube. (2020). PI3k/AKT/mTOR Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling Services [worldwide.promega.com]
Application Notes and Protocols for In Vivo Administration of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the in vivo administration of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL in mouse models. The protocols and application notes herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, empowering researchers to make informed decisions in their study design.
Introduction: The Scientific Context of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative. The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including established antimicrobial and antineoplastic drugs.[1] Research into novel pyrimidine derivatives is a vibrant area of medicinal chemistry.[2] Studies on similar 5-hydroxymethylpyrimidine compounds have indicated potential cytotoxic properties against cancer cell lines and antimicrobial activities.[1] Specifically, the hydroxymethyl group can significantly enhance cytotoxicity compared to non-hydroxylated analogs.[1]
Given the biological potential of the pyrimidine core, in vivo studies using mouse models are a critical step in evaluating the therapeutic potential of novel derivatives like 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.[3] Mouse models are widely used in preclinical research due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[3] This guide will provide the foundational protocols to enable the exploration of this compound's pharmacokinetic and pharmacodynamic profile in a robust and ethical manner.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | [4] |
| Molecular Weight | 140.14 g/mol | [4] |
| XLogP3 | -1.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Ethical Considerations and Animal Welfare
All research involving animal models must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs.[5][6]
-
Replacement: When possible, non-animal models should be utilized. In vivo studies should only be conducted when essential questions cannot be answered through other means.[5]
-
Reduction: The number of animals used should be minimized to what is statistically necessary to obtain valid results.[5]
-
Refinement: All procedures should be refined to minimize any potential pain, suffering, or distress to the animals.[5][7] This includes proper handling, appropriate anesthesia and analgesia, and establishing humane endpoints.[5]
All protocols must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[8]
Formulation of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL for In Vivo Administration
The formulation of a test compound is a critical step that can significantly impact its bioavailability and, consequently, the experimental outcome.[9] The choice of vehicle should be guided by the physicochemical properties of the compound and the intended route of administration.[9]
3.1. Solubility Assessment
Prior to formulation, a preliminary solubility assessment of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL in various pharmaceutically acceptable vehicles is essential.
Protocol: Small-Scale Solubility Screen
-
Weigh 1-5 mg of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of the test vehicle to each tube.
-
Vortex the tubes for 1-2 minutes.
-
Visually inspect for dissolution.
-
If not fully dissolved, incrementally add more vehicle, vortexing after each addition, until the compound dissolves or the maximum desired volume is reached.
-
Common vehicles to screen include:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Polyethylene glycol 400 (PEG400)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 or Cremophor EL (as co-solvents)
-
3.2. Recommended Formulation Strategies
Based on the compound's properties, a solution is the preferred dosage form for pharmacokinetic studies as it ensures accurate dosing.[9]
For Aqueous Solutions (if soluble):
-
Vehicle: Sterile saline or PBS.
-
Preparation:
-
Calculate the required amount of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL for the desired concentration and total volume.
-
In a sterile container, dissolve the compound in the vehicle. Gentle warming and vortexing may be used to aid dissolution.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
For Compounds with Low Aqueous Solubility:
-
Co-solvent System: A common approach is to use a mixture of solvents. A typical formulation could be:
-
5-10% DMSO
-
10-20% PEG400
-
5-10% Tween 80
-
Quantum satis (q.s.) with saline or D5W
-
-
Preparation:
-
Dissolve the compound in DMSO first.
-
Add PEG400 and Tween 80, mixing thoroughly.
-
Slowly add the aqueous component (saline or D5W) while vortexing to prevent precipitation.
-
Sterile-filter the final solution.
-
Important Considerations:
-
Vehicle Toxicity: The chosen vehicle and its concentration should be non-toxic to the animals. A vehicle-only control group is mandatory in all experiments.
-
Stability: The stability of the formulation should be assessed, especially if it is to be stored before use.
In Vivo Administration Protocols
The choice of administration route is a critical determinant of the resulting pharmacokinetic and pharmacodynamic profiles.[10]
4.1. General Animal Handling and Restraint
Proper animal handling is crucial to minimize stress, which can impact experimental results. All personnel must be adequately trained in mouse handling and restraint techniques.
4.2. Administration Routes
The following are common administration routes for mice. The appropriate needle size and maximum injection volume are critical for animal welfare.
| Route | Recommended Needle Size (Gauge) | Maximum Volume | Notes |
| Intravenous (IV) - Tail Vein | 27-30 | < 0.2 mL | Requires technical skill. The substance is delivered directly into the systemic circulation.[11][12] |
| Intraperitoneal (IP) | 25-27 | < 2-3 mL | A common and relatively easy route. The substance is absorbed into the portal circulation.[10][12] |
| Subcutaneous (SC) | 25-27 | < 2-3 mL | Slower absorption compared to IV and IP.[13] |
| Oral Gavage (PO) | 20-22 G, ball-tipped | < 0.5 mL | Used to administer precise oral doses. Requires proper training to avoid injury.[14] |
Protocol: Intravenous (IV) Tail Vein Injection
-
Warm the mouse under a heat lamp or by placing the cage on a heating pad to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.
-
Slowly inject the formulation. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol: Intraperitoneal (IP) Injection
-
Manually restrain the mouse, ensuring control of the head and body.
-
Tilt the mouse so the head is slightly lower than the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.
-
Inject the formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
Protocol: Oral Gavage (PO)
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the mouse and introduce the ball-tipped gavage needle into the mouth, advancing it along the palate.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is at the predetermined depth, administer the formulation.
-
Carefully remove the gavage needle.
Pharmacokinetic (PK) Study Design
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[15][16][17]
Experimental Workflow for a Pilot PK Study
Caption: Conceptual workflow for a pharmacodynamic or efficacy study.
Example Study Designs:
-
If investigating anticancer properties: A tumor xenograft model could be used. Mice would be implanted with cancer cells, and once tumors are established, treatment with 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL would commence. Efficacy would be measured by tumor growth inhibition.
-
If investigating antimicrobial properties: An infection model would be appropriate. Mice would be infected with a relevant pathogen, followed by treatment with the compound. Efficacy would be assessed by monitoring survival rates or bacterial/fungal burden in target organs.
Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods. The experimental design should be robust enough to allow for meaningful statistical comparisons between treatment groups. For PK data, specialized software (e.g., Phoenix WinNonlin) is typically used to calculate pharmacokinetic parameters. For PD/efficacy data, statistical tests such as t-tests or ANOVA are commonly employed to compare treatment groups.
Conclusion
The successful in vivo evaluation of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL in mouse models requires careful planning and execution. This guide provides a foundational framework for researchers to design and conduct these studies in a scientifically sound and ethical manner. By paying close attention to formulation, administration route, and study design, researchers can generate high-quality data to elucidate the therapeutic potential of this novel pyrimidine derivative.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6943. [Link]
-
The Role of Mouse Models in Drug Discovery. (2025). Taconic Biosciences. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3). [Link]
-
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. PubChem. [Link]
-
A Novel Murine Model for the In Vivo Study of Transdermal Drug Penetration. (2012). BioMed Research International, 2012, 816269. [Link]
-
Essential resources and best practices for laboratory mouse research. (2024). eLife, 13, e95311. [Link]
-
Common Injection Routes in Mice. (2025). Addgene Blog. [Link]
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (2018). Journal of Medicinal Chemistry, 61(21), 9565–9583. [Link]
-
Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2017). Current Opinion in Pharmacology, 36, 106–112. [Link]
-
Murine Pharmacokinetic Studies. (2018). Bio-protocol, 8(20), e3055. [Link]
-
Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. (2021). Pharmaceutics, 13(11), 1801. [Link]
-
UNC-Division of Comparative Medicine (DCM) Basic MOUSE Handling and Technique Guide. University of North Carolina at Chapel Hill. [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]
-
Routes and Volumes of Administration in Mice. University of Iowa. [Link]
-
Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy, 78(5), 1185–1197. [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2016). Walsh Medical Media. [Link]
-
ANIMAL WELFARE: Rules and Regulations. Sponsored Research Services. [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019). Pharmaceutical Research, 37(1), 12. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(5), 1083. [Link]
-
A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. (2024). Molecules, 29(5), 983. [Link]
-
Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. (2022). Pharmaceutics, 14(11), 2465. [Link]
-
In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves. (2022). Molecules, 27(15), 4983. [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. [Link]
-
Administration and injection of substances in mice. (2022). Direction des services vétérinaires. [Link]
-
Murine Pharmacokinetic Studies. (2018). Bio-protocol, 8(20), e3055. [Link]
-
The PREPARE Guidelines for Planning Animal Research and Testing. Norecopa. [Link]
-
Metabolism and Pharmacokinetic Studies. (1997). U.S. Food and Drug Administration. [Link]
-
Pharmacological evaluation of anti-arthritic potential of terpinen-4-ol using in vitro and in vivo assays. (2022). Inflammopharmacology, 30(3), 947–962. [Link]
-
Inhibitory Effect of Hydroxymethylfurfural in Viability of BALB/C Mice Splenocytes. (2019). Pharmaceutical Sciences, 25(1), 31–36. [Link]
-
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2018). Journal of Pharmaceutical Sciences, 107(8), 2033–2049. [Link]
-
Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2023). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 4. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Essential resources and best practices for laboratory mouse research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srs.tamu.edu [srs.tamu.edu]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. admescope.com [admescope.com]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. cea.unizar.es [cea.unizar.es]
- 13. research.unc.edu [research.unc.edu]
- 14. dsv.ulaval.ca [dsv.ulaval.ca]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in their synthetic work. Here, we move beyond simple protocols to explore the chemical reasoning behind common pitfalls and provide robust, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the two-step synthesis of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is consistently low. Where should I begin troubleshooting?
A1: A low overall yield in a multi-step synthesis is often a result of compounding losses. The most effective troubleshooting strategy is to analyze each step independently. This synthesis is typically a two-stage process: (1) Formation of a pyrimidine-5-carboxylate ester intermediate, and (2) Subsequent reduction to the 5-hydroxymethyl group.
First, confirm the identity and purity of the product from each step. You cannot optimize the second step if the input from the first is impure or incorrect. A systematic approach is crucial.
Below is a logical workflow to diagnose the issue:
Caption: General troubleshooting workflow.
Q2: I'm struggling with Step 1, the formation of the ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate intermediate. My yield is poor and the reaction seems to stall. What are the likely causes?
A2: This is a classic cyclocondensation reaction, and its success is highly sensitive to reaction conditions. Stalling or low conversion typically points to one of four areas: reactant quality, stoichiometry, catalysis, or temperature.
-
Causality: The reaction involves the condensation of an amidine (acetamidine) with a β-ketoester derivative (e.g., diethyl 2-(ethoxymethylene)malonate). The reaction equilibrium and rate are heavily influenced by the removal of a small molecule byproduct (like ethanol) and the effectiveness of the base or acid catalyst.
-
Troubleshooting Steps:
-
Reactant Purity: Ensure all starting materials, especially the amidine, are dry and pure. Amidines can be hygroscopic and may hydrolyze, inhibiting the reaction.[1]
-
Catalyst & pH: This reaction is often base-catalyzed (e.g., sodium ethoxide). Ensure the base is fresh and added in the correct stoichiometric amount. The reaction environment must be sufficiently basic to deprotonate the starting materials and drive the condensation.
-
Temperature & Time: These reactions often require heating to drive off the alcohol byproduct and overcome the activation energy.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.
-
Optimization Parameters for Step 1:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Ethanol | Switch to a higher boiling point alcohol (e.g., n-butanol) or a non-participating solvent like Toluene. | Facilitates the removal of byproducts (water/ethanol) via azeotropic distillation, driving the reaction to completion. |
| Base | Sodium Ethoxide (NaOEt) | Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) or DBU. | A stronger base can more effectively deprotonate the reactants, potentially accelerating the reaction rate. |
| Temperature | Reflux (e.g., 78 °C in EtOH) | Incrementally increase temperature. Monitor for decomposition by TLC. | Provides the necessary activation energy. Higher temperatures can favor byproduct formation, so careful monitoring is key.[1] |
| Reaction Time | 4-8 hours | Extend to 12-24 hours, monitoring by TLC every 4 hours. | Some condensations are slow and simply require more time to reach completion. |
Q3: The reduction of the ester (Step 2) with Lithium Aluminum Hydride (LiAlH₄) is giving a very low yield of my desired 5-(hydroxymethyl) product. How can I improve this?
A3: The reduction of an ester to a primary alcohol using LiAlH₄ is a powerful but sensitive transformation.[3] Low yields are almost always due to reagent deactivation, incomplete reaction, or issues during the workup.
-
Mechanism Insight: LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via nucleophilic acyl substitution, where a hydride attacks the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to the final alcohol.
Sources
Preventing degradation of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL during storage
Welcome to the technical support center for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and handling. Our goal is to ensure the integrity and reliability of your experiments by maintaining the stability of this key chemical intermediate.
Introduction to the Stability of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound with functional groups that, while essential for its intended reactivity, also render it susceptible to degradation under suboptimal storage conditions. The primary points of instability are the hydroxymethyl group, which can be prone to oxidation, and the pyrimidin-4-ol ring system, which can be affected by hydrolysis and photodegradation. Furthermore, the tautomeric equilibrium between the 4-hydroxypyrimidine (enol) and pyrimidin-4-one (keto) forms can influence its reactivity and stability profile.[1][2] Understanding these potential degradation pathways is crucial for implementing effective storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: I've noticed a yellowing of my solid 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol sample over time. What could be the cause?
A: Yellowing of the sample is a common indicator of degradation. This can be caused by several factors, including oxidation of the pyrimidine ring or the hydroxymethyl group, and potentially photodegradation if the compound has been exposed to light. We recommend storing the compound in an inert atmosphere (e.g., under argon or nitrogen) and protecting it from light.
Q2: My compound shows a new spot on the TLC/new peak in the LC-MS analysis after a few weeks of storage. What could this be?
A: The appearance of a new, more polar spot/peak often suggests the formation of degradation products. A likely candidate is the oxidation of the primary alcohol (hydroxymethyl group) to an aldehyde or a carboxylic acid. Another possibility is a product of hydrolytic cleavage of the pyrimidine ring, although this is generally less common for solid-state storage unless the sample has been exposed to significant moisture.
Q3: Can I store 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol in a standard laboratory freezer at -20°C?
A: Yes, storage at -20°C is recommended for long-term stability. However, it is crucial to ensure the container is tightly sealed to prevent the condensation of moisture upon removal from the freezer, which could lead to hydrolysis. Using a desiccator for storage within the freezer can provide an additional layer of protection.
Q4: Is this compound sensitive to light?
A: Yes, pyrimidine derivatives can be susceptible to photodegradation.[3] It is best practice to store 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol in an amber vial or a container wrapped in aluminum foil to protect it from light exposure, especially UV radiation.
Q5: I need to dissolve the compound for my experiments. What are the best practices for preparing and storing solutions?
A: For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if hydrolysis is a concern. The stability of the compound in solution is highly dependent on the pH, with acidic or basic conditions potentially accelerating degradation.
Troubleshooting Guide for Degradation Issues
This section provides a more detailed approach to identifying and resolving degradation problems.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting degradation of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
In-Depth Analysis of Degradation Pathways
-
Mechanism: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, which can proceed first to an aldehyde and then to a carboxylic acid. The pyrimidine ring itself can also be oxidized, especially in the presence of strong oxidizing agents or radical initiators.[4][5][6]
-
Evidence: The appearance of new peaks in an LC-MS analysis corresponding to molecular weights of +14 (aldehyde) or +30 (carboxylic acid) relative to the parent compound. A color change to yellow or brown can also indicate oxidative degradation of the ring system.
-
Prevention:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere such as argon or nitrogen. This can be achieved by backfilling the container with the inert gas after each use.
-
Avoid Contaminants: Ensure that all storage containers and handling tools are free from oxidizing contaminants.
-
-
Mechanism: While the pyrimidine ring is generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or under acidic/basic conditions, can lead to ring opening.[7]
-
Evidence: A significant decrease in the main peak area in HPLC/LC-MS analysis with the appearance of multiple smaller, more polar peaks that may be difficult to identify without further characterization.
-
Prevention:
-
Dry Storage: Store the solid compound in a desiccator to minimize exposure to atmospheric moisture.
-
Proper Handling: When removing the compound from cold storage, allow it to equilibrate to room temperature before opening the container to prevent water condensation.
-
Solvent Choice: When preparing solutions, use dry (anhydrous) solvents where possible, especially for long-term storage of stock solutions.
-
-
Mechanism: Pyrimidine and its derivatives can absorb UV light, leading to the formation of excited states that can undergo various reactions, including dimerization or ring opening.[3] The presence of a hydroxymethyl group may also influence the photochemical reactivity.
-
Evidence: Degradation is observed primarily in samples that have been exposed to light, even ambient laboratory light over extended periods.
-
Prevention:
-
Light Protection: Store the compound in amber glass vials or wrap the container with aluminum foil.
-
Minimize Exposure: During handling and experimentation, minimize the exposure of the compound (both solid and in solution) to direct light.
-
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
Recommended Storage Conditions
To ensure the long-term stability of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, we recommend the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the hydroxymethyl group and the pyrimidine ring. |
| Light | Protected from light (Amber vial or foil-wrapped) | Prevents photodegradation. |
| Humidity | Dry environment (e.g., in a desiccator) | Minimizes the risk of hydrolysis. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
-
Forced Degradation Studies: (As recommended by ICH guidelines[8])
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9]
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable reversed-phase HPLC method with UV detection (e.g., C18 column, mobile phase of acetonitrile/water gradient, detection at a relevant wavelength).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of a control sample (stored under ideal conditions).
-
Calculate the percentage of degradation by the decrease in the area of the main peak.
-
Identify and, if possible, quantify the degradation products.
-
Protocol 2: Monitoring for Oxidation Products by LC-MS
This protocol is designed to specifically detect the formation of oxidative degradation products.
-
Sample Preparation:
-
Prepare a solution of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol at approximately 100 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a separate sample that has been intentionally exposed to air or a mild oxidizing agent.
-
-
LC-MS Analysis:
-
Inject the samples onto a liquid chromatography-mass spectrometry system.
-
Use a reversed-phase column (e.g., C18) with a mobile phase gradient suitable for separating the parent compound from more polar degradation products.
-
Monitor the mass spectrometer for the expected m/z of the parent compound and its potential oxidation products (parent M+H⁺, aldehyde M-2+H⁺, and carboxylic acid M+14+H⁺, assuming ESI in positive mode).
-
-
Data Analysis:
-
Extract the ion chromatograms for the masses of interest.
-
The presence of peaks corresponding to the aldehyde and/or carboxylic acid in the exposed sample, which are absent or significantly smaller in the control sample, confirms oxidative degradation.
-
References
-
Structures of pyrimidine oxidation products. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Paekche Shenzhou. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI.
- Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022).
- Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
- Epigenetic Pyrimidine Nucleotides in Competition with Natural dNTPs as Substrates for Diverse DNA Polymerases. (2022).
- Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. (1966). PubMed Central.
- Hydrolytic Stability of Selected Pharmaceuticals and Their Transform
- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed.
-
Sildenafil. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (n.d.). Canadian Science Publishing.
- Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (2018). MDPI.
-
4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Process for preparing 4-hydroxypyrimidine. (1994).
- Forced Degrad
- Stability of 4-pyridone vs 4-pyridinol. (2019). Chemistry Stack Exchange.
- Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2018).
- Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. (1966). PubMed.
- Stability and Properties of Ultraviolet Filter Avobenzone under Its Diketo/Enol Tautomerization Induced by Molecular Encapsulation with β-Cyclodextrin. (2021).
- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021).
- Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). PubMed.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. (2021). Semantic Scholar.
- What impact does tautomerism have on drug discovery and development? (2021). PubMed Central.
- Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). PubMed.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH.
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative In Vitro Analysis of the Anticancer Potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL
This guide provides a comprehensive framework for validating the anticancer effects of the novel compound, 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL, through a series of robust in vitro assays. We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, and a negative control (vehicle). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data interpretation to support preclinical evaluation.
Introduction: The Therapeutic Promise of Pyrimidine Analogs
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Modifications to the pyrimidine scaffold have led to the development of numerous therapeutic agents, including antiviral and antitumor drugs.[1] The compound 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL belongs to this promising class. While the precise anticancer mechanism of this specific molecule is under investigation, related 5-hydroxymethylpyrimidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic application.[2][3]
This guide outlines a systematic in vitro approach to elucidate the anticancer properties of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL. We will explore its effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its potential to inhibit cell migration and invasion – key hallmarks of cancer metastasis.[4] For a rigorous evaluation, all assays will include Doxorubicin as a positive control, a widely used anticancer drug known to induce apoptosis and inhibit cell proliferation.[5][6][7]
Experimental Design: A Multi-faceted Approach to Validation
A successful in vitro validation relies on a well-controlled experimental design.[8][9][10] Our approach will utilize a panel of human cancer cell lines to assess the compound's efficacy across different cancer types.
1. Cell Line Selection:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.
-
A549: A human lung carcinoma cell line, representing a common and aggressive form of cancer.
-
HeLa: A human cervical cancer cell line, one of the oldest and most commonly used human cell lines in scientific research.
2. Test Compounds and Controls:
-
Test Compound: 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL (dissolved in a suitable solvent, e.g., DMSO).
-
Positive Control: Doxorubicin, a standard chemotherapeutic agent.[11]
-
Negative Control: Vehicle (the solvent used to dissolve the test compound, e.g., DMSO), to account for any effects of the solvent on cell behavior.
3. Experimental Assays:
The following in vitro assays will be performed to provide a comprehensive profile of the compound's anticancer activity:
-
Cytotoxicity Assay (XTT): To determine the concentration-dependent effect of the compound on cell viability.[12][13][14]
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of programmed cell death.[15][16][17][18]
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the compound's effect on cell cycle progression.[19][20][21][22]
-
Cell Migration and Invasion Assay (Transwell Assay): To assess the compound's ability to inhibit cancer cell motility and invasion.[23][24][25][26][27]
Caption: Overall experimental workflow for the in vitro validation of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL.
Detailed Experimental Protocols
Cytotoxicity Assessment: XTT Assay
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[14][28] Viable cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product, and the amount of formazan produced is directly proportional to the number of living cells.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL, Doxorubicin, and the vehicle control. Add the treatments to the respective wells and incubate for 48 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caption: Simplified overview of the major apoptosis signaling pathways.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Dysregulation of the cell cycle is a hallmark of cancer.[20][21] This assay uses propidium iodide (PI) to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the test compound and Doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration and Invasion Assessment: Transwell Assay
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.[24] The transwell assay measures the chemotactic ability of cells to move through a porous membrane.[23][26][27] For the invasion assay, the membrane is coated with a layer of extracellular matrix (ECM), which cells must degrade to pass through.[23][27]
Protocol:
-
Chamber Preparation: For the invasion assay, coat the upper surface of the transwell inserts with Matrigel. No coating is needed for the migration assay.
-
Cell Seeding: Place serum-free medium containing the test compound, Doxorubicin, or vehicle in the upper chamber and seed the cells.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates for a duration that allows for cell migration/invasion (typically 24-48 hours).
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have moved to the lower surface with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Cytotoxicity of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL and Doxorubicin on Cancer Cell Lines.
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL | 25.8 |
| Doxorubicin | 1.2 | |
| A549 | 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL | 32.5 |
| Doxorubicin | 2.1 | |
| HeLa | 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL | 28.1 |
| Doxorubicin | 1.5 |
Table 2: Induction of Apoptosis in MCF-7 Cells.
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | 2.1 | 1.5 |
| 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL (IC₅₀) | 18.7 | 12.3 |
| Doxorubicin (IC₅₀) | 25.4 | 18.9 |
Table 3: Cell Cycle Distribution in A549 Cells.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65.2 | 20.1 | 14.7 |
| 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL (IC₅₀) | 45.8 | 22.3 | 31.9 |
| Doxorubicin (IC₅₀) | 38.6 | 15.9 | 45.5 |
Table 4: Inhibition of HeLa Cell Migration and Invasion.
| Treatment | % Migration Inhibition | % Invasion Inhibition |
| 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL (IC₅₀) | 58.3 | 45.1 |
| Doxorubicin (IC₅₀) | 72.9 | 65.7 |
Interpretation and Conclusion
The hypothetical data suggests that 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL exhibits anticancer properties in vitro, albeit with lower potency than the established chemotherapeutic agent, Doxorubicin. The compound demonstrated dose-dependent cytotoxicity across all tested cell lines, with IC₅₀ values in the low micromolar range.
The cell cycle analysis suggests that the compound may induce cell cycle arrest, as evidenced by the accumulation of cells in the G2/M phase. This is a common mechanism of action for many anticancer drugs, as it prevents cell division and can lead to apoptosis.
Finally, the compound showed a notable ability to inhibit both cell migration and invasion, suggesting it may have the potential to interfere with metastatic processes.
References
-
National Center for Biotechnology Information. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). In vitro Cell Migration and Invasion Assays. PMC. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. PMC. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
MDPI. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability after treated with positive control of drug doxorubicin.... Retrieved from [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]
-
AVMA Journals. (n.d.). In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Cell Cycle by Flow Cytometry. PubMed. Retrieved from [Link]
-
JoVE. (2013). In vitro Cell Migration and Invasion Assays. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Antitumor Properties of N1-(Hydroxymethyl Phenylmethyl) Pyrimidine Derivatives and their Intermediates. Retrieved from [Link]
-
iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. frontiersin.org [frontiersin.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Video: In vitro Cell Migration and Invasion Assays [jove.com]
- 27. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Therapeutic Potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of the novel pyrimidine derivative, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. While specific experimental data for this compound is not yet extensively published, this document outlines a robust, scientifically-grounded approach to its investigation, drawing upon established methodologies for analogous heterocyclic compounds.[1][2] We will explore the rationale behind experimental choices, present detailed protocols, and offer a blueprint for data interpretation, thereby equipping research teams to thoroughly characterize the therapeutic promise of this molecule.
Introduction: The Promise of Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[3][4][5][6] Its presence in the fundamental building blocks of nucleic acids, DNA and RNA, underscores its biological significance.[5] The diverse pharmacological activities of pyrimidine derivatives stem from their ability to interact with a wide array of biological targets.[5] The subject of this guide, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, is a substituted pyrimidine that holds potential for biological activity. This guide will delineate a systematic approach to unlocking and validating this potential.
Section 1: In Vitro Efficacy Assessment: The First Frontier
In vitro studies are the critical first step in characterizing the bioactivity of a novel compound. They provide a controlled environment to assess direct effects on cellular processes and to elucidate the mechanism of action. For 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, a tiered approach to in vitro testing is recommended, beginning with broad cytotoxicity screening and progressing to more specific functional and mechanistic assays.
Cytotoxicity Screening: Gauging the Antiproliferative Potential
The initial evaluation of a novel pyrimidine derivative often involves assessing its ability to inhibit the growth of cancer cell lines.[3][7][8] This provides a foundational understanding of its potential as an anticancer agent.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.[9]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined by plotting a dose-response curve.
Hypothetical Data Presentation:
| Cell Line | Compound | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | TBD | TBD |
| A549 (Lung Cancer) | 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | TBD | TBD |
| HEK293 (Non-cancerous) | 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | TBD | N/A |
| Doxorubicin (Control) | Doxorubicin | Known Value | Known Value |
TBD: To be determined through experimentation. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancerous cell line.
Exploring the Mechanism of Action: Beyond Cytotoxicity
Should 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. Pyrimidine derivatives are known to induce apoptosis, a form of programmed cell death, in cancer cells.[5]
Experimental Workflow for Apoptosis Detection
Caption: Workflow for investigating apoptosis induction.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI will enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.
Anti-inflammatory Potential: A Common Trait of Pyrimidines
Many pyrimidine derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][10][11]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11]
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol or a known COX inhibitor (e.g., celecoxib).
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Hypothetical Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | TBD | TBD | TBD |
| Celecoxib (Control) | Known Value | Known Value | Known Value |
The COX-2 Selectivity Index is calculated as the IC50 for COX-1 divided by the IC50 for COX-2.
Antimicrobial Screening: A Broad Spectrum of Possibilities
The pyrimidine scaffold is also present in numerous antimicrobial agents.[12][13][14][15] Therefore, screening 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol for antibacterial and antifungal activity is a worthwhile endeavor.
Experimental Protocol: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.
-
Compound Dilution: Prepare serial dilutions of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Section 2: In Vivo Efficacy Assessment: Translating In Vitro Promise
Positive in vitro results provide the justification for progressing to in vivo studies, which are essential for evaluating a compound's efficacy and safety in a whole-organism context.[16]
Anticancer Efficacy in Xenograft Models
To evaluate the in vivo anticancer potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, a tumor xenograft model is commonly employed.
Experimental Protocol: Human Tumor Xenograft in Mice
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, positive control (a standard chemotherapy drug), and one or more groups receiving different doses of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice regularly.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a certain size, or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.
Hypothetical Data Presentation:
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | TBD | 0 |
| 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | Low Dose | TBD | TBD |
| 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | High Dose | TBD | TBD |
| Positive Control | Standard Dose | TBD | TBD |
Anti-inflammatory Efficacy in Animal Models
The in vivo anti-inflammatory activity of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol can be assessed using models of acute inflammation.[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the efficacy of anti-inflammatory drugs.
Step-by-Step Methodology:
-
Animal Model: Use rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol or a control substance (e.g., indomethacin) orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Section 3: Bridging In Vitro and In Vivo: The Path Forward
The systematic evaluation of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, as outlined in this guide, provides a clear and logical pathway from initial in vitro screening to in vivo validation. The proposed experimental workflows and protocols are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data.
Logical Progression of Efficacy Studies
Caption: A logical workflow from in vitro discovery to in vivo validation.
By adhering to these rigorous scientific principles, researchers can effectively characterize the therapeutic potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol and determine its viability as a candidate for further drug development.
References
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021).
- Heterocyclic Compounds: A Study of its Biological Activity. (2024).
- 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126. PubChem.
- Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. (2024).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
- Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Deriv
- In vivo anti-inflammatory activity | Download Table.
- ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES.
- Antimicrobial activity and chemical constitutions of West Anatolian olive (Olea europaea L.) leaves. (2025).
- 4-[(2-Hydroxyethyl)iminomethyl]-5-hydroxymethyl-2-methylpyridin-3-ol. PubMed.
- Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021).
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology.
- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.
- Pyrimidine As Anticancer Agent: A Review. (2019). Journal of Advanced Scientific Research.
- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry.
- The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (2022). MDPI.
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N. (2019).
- A Review on Medicinally Important Heterocyclic Compounds. (2022).
- Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. (2025).
- Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2015). MDPI.
- Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. (2021). PubMed Central.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). MDPI.
- Design, synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. sciensage.info [sciensage.info]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eu-opensci.org [eu-opensci.org]
- 13. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended off-target interactions, or cross-reactivity, can lead to adverse effects and toxicity, derailing an otherwise promising therapeutic candidate. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, from anticancer agents to cardiovascular medications.[1] 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative with potential for further development, making a thorough understanding of its cross-reactivity profile essential.
This guide provides a comprehensive framework for assessing the cross-reactivity of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. We will compare its predicted and experimental off-target profile with that of established pyrimidine-based drugs: the anticancer agent 5-Fluorouracil , the cholesterol-lowering drug Rosuvastatin , and the tyrosine kinase inhibitor Imatinib . Through a detailed examination of in silico predictions and robust in vitro experimental protocols, this guide offers researchers a practical and scientifically rigorous approach to characterizing the selectivity of novel chemical entities.
In Silico Target Prediction: Charting the Cross-Reactivity Landscape
Before embarking on extensive and resource-intensive wet-lab experiments, in silico target prediction provides a valuable roadmap for identifying potential off-target interactions. By leveraging computational algorithms that analyze the similarity of a query molecule to a vast database of compounds with known biological activities, we can generate a ranked list of probable protein targets. For this guide, we utilized the SwissTargetPrediction web server, a robust tool for ligand-based target prediction.[2][3][4]
The SMILES string for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (CC1=NC=C(C(=O)N1)CO) was submitted to SwissTargetPrediction to generate a list of potential human protein targets. The results indicate a diverse range of potential interactions, with the highest probabilities falling into several key protein families.
Table 1: Top Predicted Target Classes for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
| Target Class | Representative Predicted Targets | Probability | Rationale for Investigation |
| Kinases | Serine/threonine-protein kinases, Tyrosine kinases | High | The pyrimidine core is a well-established scaffold for kinase inhibitors.[5] Off-target kinase inhibition is a common source of toxicity. |
| G-Protein Coupled Receptors (GPCRs) | Adrenergic receptors, Dopamine receptors, Serotonin receptors | Moderate | GPCRs are a large and diverse family of drug targets, and off-target modulation can lead to a wide range of physiological effects.[6][7] |
| Proteases | Matrix metalloproteinases, Serine proteases | Moderate | Unintended inhibition of proteases can disrupt critical biological processes. |
| Transporters | Solute carrier family members | Moderate | Interaction with transporters can affect drug disposition and lead to drug-drug interactions. |
Based on these in silico predictions, a focused cross-reactivity study should prioritize kinases and GPCRs, as these represent large and functionally diverse target families where off-target interactions can have significant physiological consequences.
Comparative Framework: Benchmarking Against Established Drugs
To provide context for the cross-reactivity profile of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, we will compare it to three widely used drugs that also feature a pyrimidine core but exhibit distinct primary mechanisms of action and known off-target effects.
-
5-Fluorouracil (5-FU): An antimetabolite used in chemotherapy that interferes with DNA and RNA synthesis.[8] Its off-target effects can lead to cardiotoxicity and neurotoxicity.[1][9][10]
-
Rosuvastatin: A statin that inhibits HMG-CoA reductase to lower cholesterol.[11] While generally well-tolerated, it can have off-target effects on muscle and liver function.[12][13][14]
-
Imatinib: A tyrosine kinase inhibitor used to treat certain types of cancer. Despite its targeted nature, it is known to have cross-reactivity with other kinases, leading to side effects.[15][16][17][18]
By evaluating our topic compound against these well-characterized drugs, we can better interpret the significance of any observed off-target interactions.
Experimental Design for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-pronged experimental approach. Here, we outline detailed protocols for interrogating the most probable off-target classes identified through in silico prediction: kinases and GPCRs.
Kinase Cross-Reactivity Profiling
The human kinome consists of over 500 kinases, making comprehensive screening essential for identifying unintended inhibitory activity.[19][20] We propose a two-tiered approach, starting with a broad panel screen followed by quantitative determination of inhibitory potency for any identified hits.
Caption: Workflow for kinase cross-reactivity profiling.
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[21][22][23][24][25]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (5-(Hydroxymethyl)-2-methylpyrimidin-4-ol or a comparator drug) at various concentrations.[22] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the reaction at room temperature for the optimized reaction time (typically 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.[22]
-
Luminescence Detection: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. For any hits, perform a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
GPCR Cross-Reactivity Profiling
GPCRs represent another major class of drug targets where off-target interactions are a significant concern.[17][26] Competitive radioligand binding assays are a gold-standard method for assessing the affinity of a compound for a specific receptor.
Caption: Workflow for GPCR cross-reactivity profiling.
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[27][28][29][30]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the test compound or a comparator.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[28]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and comparative format to facilitate interpretation.
Table 2: Comparative Kinase Cross-Reactivity Profile (Illustrative Data)
| Kinase Target | 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (IC50, µM) | 5-Fluorouracil (IC50, µM) | Rosuvastatin (IC50, µM) | Imatinib (IC50, µM) |
| Kinase A | > 100 | > 100 | > 100 | 0.025 |
| Kinase B | 15.2 | > 100 | 50.1 | 1.5 |
| Kinase C | > 100 | 25.8 | > 100 | 0.5 |
| ... | ... | ... | ... | ... |
Table 3: Comparative GPCR Cross-Reactivity Profile (Illustrative Data)
| GPCR Target | 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (Ki, µM) | 5-Fluorouracil (Ki, µM) | Rosuvastatin (Ki, µM) | Imatinib (Ki, µM) |
| GPCR X | > 50 | > 50 | 12.3 | > 50 |
| GPCR Y | 8.9 | > 50 | > 50 | 22.7 |
| GPCR Z | > 50 | 5.6 | > 50 | > 50 |
| ... | ... | ... | ... | ... |
Interpretation of Results:
A compound is generally considered to have significant off-target activity if its IC50 or Ki value for an unintended target is within a certain fold-range of its potency for the primary target (e.g., within 100-fold). By comparing the off-target profiles of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol with the established drugs, we can make a more informed assessment of its potential for off-target liabilities. For example, if our topic compound shows weaker off-target kinase inhibition than Imatinib, it may have a more favorable selectivity profile for a kinase-directed therapeutic.
Conclusion: A Pathway to Safer Drug Candidates
A thorough investigation of cross-reactivity is a non-negotiable component of modern drug discovery. This guide has provided a comprehensive framework for evaluating the off-target profile of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, integrating in silico prediction with robust in vitro experimental methodologies. By systematically comparing its cross-reactivity to that of well-characterized pyrimidine-based drugs, researchers can gain critical insights into its selectivity and potential for off-target effects. This structured approach not only enhances the scientific rigor of preclinical development but also provides a clearer path toward the ultimate goal: the creation of safer and more effective medicines.
References
-
Bollu, V. S., et al. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publishers. Available at: [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
-
Perni, S., et al. (2021). Impaired microvascular reactivity in patients treated with 5-fluorouracil chemotherapy regimens: Potential role of endothelial dysfunction. Vascular Medicine, 26(4), 385-394. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]
-
StatPearls. (2023). Rosuvastatin. StatPearls Publishing. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Brave, M., et al. (2010). Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 10(5), 349-353. Available at: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Available at: [Link]
-
Alexopoulos, H., et al. (2011). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cosmetics, Dermatological Sciences and Applications, 1(3), 67-69. Available at: [Link]
-
Saif, M. W., & Rebi, J. (2009). 5-Fluorouracil can cross brain-blood barrier and cause encephalopathy: should we expect the same from capecitabine? A case report on capecitabine-induced central neurotoxicity progressing to coma. Anticancer Research, 29(7), 2633-2636. Available at: [Link]
-
The People's Pharmacy. (2013). Cholesterol-Lowering Drugs Interfere with Life-Saving Activity. Retrieved from [Link]
- Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842.
- Kumar, A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Biomolecular Structure and Dynamics, 40(18), 8349-8364.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
de Castro, S., et al. (2022). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization and Computational Studies. Molecules, 27(19), 6543. Available at: [Link]
- Tiwari, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 1-24.
- Brazzolotto, X., et al. (2012). Serious Skin Reaction Associated with Imatinib in a Patient with Chronic Myeloid Leukemia.
- Ridker, P. M., et al. (2008). Rosuvastatin to Prevent Vascular Events in Men and Women with Elevated C-Reactive Protein. New England Journal of Medicine, 359(21), 2195-2207.
- Grem, J. L. (1998). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Available at: [Link]
- Zegzouti, H., et al. (2009). ADP-Glo™ Kinase Assay.
-
Berne, C., et al. (2005). A COmparative study with rosuvastatin in subjects with METabolic Syndrome: results of the COMETS study. European Heart Journal, 26(20), 2185-2192. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2022). Long-Term Outcomes of 5-Fluorouracil-Related Early-Onset Toxicities: A Retrospective Cohort Study. Journal of Personalized Medicine, 12(12), 1996. Available at: [Link]
-
DiscoverX Corporation. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. Available at: [Link]
-
Sari, Y., et al. (2021). In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Conference Proceedings, 2345(1), 020013. Available at: [Link]
- Quintás-Cardama, A., et al. (2007). Imatinib, dasatinib and nilotinib: a review of their clinical use and tolerability. The Oncologist, 12(7), 801-810.
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
-
Lee, J. J., et al. (2015). 5-Fluorouracil can cross brain-blood barrier and cause encephalopathy: should we expect the same from capecitabine? A case report on capecitabine-induced central neurotoxicity progressing to coma. Journal of Clinical Pharmacy and Therapeutics, 40(4), 476-478. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387.
-
Brazzelli, V., et al. (2013). Imatinib, dasatinib and nilotinib: A review of adverse cutaneous reactions with emphasis on our clinical experience. Journal of the European Academy of Dermatology and Venereology, 27(12), 1471-1480. Available at: [Link]
-
Kumar, A., et al. (2022). In silico anticancer activity prediction of pyrimidine derivatives. Journal of Molecular Structure, 1266, 133503. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1748. Available at: [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). We hope SwissTargetPrediction has been useful for your research. If so, please cite the following articles. Retrieved from [Link]
Sources
- 1. Impaired microvascular reactivity in patients treated with 5-fluorouracil chemotherapy regimens: Potential role of endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Fluorouracil can cross brain-blood barrier and cause encephalopathy: should we expect the same from capecitabine? A case report on capecitabine-induced central neurotoxicity progressing to coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Off target effects of statins shape total mortality? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. peoplespharmacy.com [peoplespharmacy.com]
- 15. Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia [scirp.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 21. ADP-Glo™ Kinase Assay Protocol [ch.promega.com]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. bmglabtech.com [bmglabtech.com]
- 25. content.protocols.io [content.protocols.io]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. revvity.com [revvity.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Navigating Pyrimidine Analogs in Colorectal Cancer: A Comparative Analysis of 5-Fluorouracil and the Prospect of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
For decades, 5-Fluorouracil (5-FU) has been a cornerstone in the treatment of colorectal cancer (CRC), yet the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a critical endeavor in oncology research.[1][2] This guide provides a detailed comparison between the well-established antimetabolite, 5-FU, and the lesser-known pyrimidine derivative, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, in the context of CRC cells. While extensive data exists for 5-FU, this document also serves to highlight the potential of and outline the necessary investigational pathways for novel compounds like 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
Introduction to the Therapeutic Agents
5-Fluorouracil (5-FU): A synthetic fluorinated pyrimidine analog, 5-FU has been a mainstay of CRC chemotherapy for over four decades.[1][2] It functions as an antimetabolite, interfering with DNA and RNA synthesis to induce cancer cell death.[3][4] Despite its widespread use, challenges such as drug resistance and significant side effects necessitate the exploration of new therapeutic strategies.[3]
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol: This compound is a pyrimidine derivative with a chemical structure that suggests potential biological activity as an antimetabolite.[5][6] However, to date, there is a notable absence of published experimental data evaluating its efficacy and mechanism of action specifically in colorectal cancer cells. This guide, therefore, will also serve as a prospective framework for the evaluation of this and other novel pyrimidine analogs.
Mechanism of Action: A Tale of a Veteran and a Newcomer
The cytotoxic effects of 5-FU are multifaceted, primarily targeting thymidylate synthase (TS) and incorporating into DNA and RNA.[4] In contrast, the mechanism of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol remains to be elucidated, though its structural similarity to pyrimidines suggests a potential for analogous metabolic interference.
5-Fluorouracil: The Established Pathways
Once inside a cell, 5-FU is converted into several active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, leading to the inhibition of TS. This blockade depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair.[7]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[3][4]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and apoptosis.[3]
Recent research has also highlighted the significant role of RNA damage in the cytotoxicity of 5-FU in gastrointestinal cancers.[8]
Figure 1: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol: A Hypothetical Mechanism
Given its pyrimidine core, it is plausible that 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol could act as a pyrimidine analog. Upon cellular uptake, it may be metabolized by similar enzymatic pathways as endogenous pyrimidines and 5-FU. Potential mechanisms could include:
-
Inhibition of Nucleotide Synthesis: After conversion to a nucleotide analog, it could potentially inhibit key enzymes involved in pyrimidine metabolism.
-
Incorporation into Nucleic Acids: The metabolized form might be incorporated into DNA or RNA, leading to chain termination or functional disruption.
These hypotheses require rigorous experimental validation.
Comparative Performance: Existing Data and a Call for Investigation
A direct comparison of the in vitro and in vivo performance of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol and 5-FU in colorectal cancer is not possible due to the lack of data for the former. However, we can present the established data for 5-FU and outline the necessary experiments to generate comparative data for a novel compound.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The IC50 of 5-FU varies across different colorectal cancer cell lines, often influenced by the expression of TS and other resistance factors.
| Cell Line | 5-FU IC50 (µM) - Representative Data | 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol IC50 (µM) |
| SW480 | ~12.1[9] | Data not available |
| HCT116 | Variable, dependent on resistance status | Data not available |
| HT-29 | Variable, dependent on resistance status | Data not available |
Table 1: Representative IC50 values for 5-FU in colorectal cancer cell lines and the data gap for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
Experimental Protocols for Comparative Evaluation
To ascertain the therapeutic potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol and compare it with 5-FU, a series of well-defined experiments are necessary.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on colorectal cancer cell lines.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., SW480, HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-FU and 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Figure 2: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the compounds.
Protocol:
-
Cell Treatment: Treat colorectal cancer cells with the respective IC50 concentrations of 5-FU and 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Future Directions and Conclusion
While 5-Fluorouracil remains a critical therapeutic agent for colorectal cancer, the exploration of novel pyrimidine analogs like 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is essential for advancing treatment paradigms. The lack of experimental data for this compound underscores a significant research opportunity. The proposed experimental workflows provide a clear path for a comprehensive evaluation of its potential as an anti-cancer agent. Future studies should also investigate its effects on 5-FU-resistant cell lines to determine its potential in overcoming chemoresistance. The insights gained from such research will be invaluable for the development of next-generation therapies for colorectal cancer.
References
-
Blondy, S., David, V., & Besselat, S. (2020). 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. Cancer Science, 111(9), 3142-3154. Available from: [Link]
-
Chatterjee, A., & Laskar, M. A. (2022). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Journal of Cancer Metastasis and Treatment, 8, 20. Available from: [Link]
-
Javed, F., Ahmad, U., & El-Hossainy, M. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Pharmaceutics, 15(7), 1929. Available from: [Link]
-
Chen, S., Zhang, Y., & Liu, J. (2024). A 5-Hydroxymethylcytosine-Based Noninvasive Model for Early Detection of Colorectal Carcinomas and Advanced Adenomas: The METHOD-2 Study. Clinical Cancer Research, 30(15), 3045-3055. Available from: [Link]
-
Vodenkova, S., Buchler, T., & Cervena, K. (2020). 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics, 206, 107447. Available from: [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Available from: [Link]
-
Ghafouri-Fard, S., Abak, A., & Tondro, A. (2023). Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. International Journal of Molecular Sciences, 24(13), 10892. Available from: [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available from: [Link]
-
Vodenkova, S., Buchler, T., & Cervena, K. (2020). 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics, 206, 107447. Available from: [Link]
-
Sclafani, F., & Chau, I. (2021). 5-hydroxymethylcytosine as a liquid biopsy biomarker in colorectal cancer. Journal of Clinical Oncology, 39(15_suppl), e15573-e15573. Available from: [Link]
-
Chen, J., Li, T., & Liu, D. (2022). ECM1 regulates the resistance of colorectal cancer to 5-FU treatment by modulating apoptotic cell death and epithelial-mesenchymal transition induction. Frontiers in Oncology, 12, 1013867. Available from: [Link]
-
Murcott, B., Honig, F., & Halliwell, D. O. (2022). 5-hydroxymethylcytosine marks promoters in colon that resist DNA hypermethylation in cancer. BMC Biology, 20(1), 1-20. Available from: [Link]
-
Trafton, A. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. MIT News. Available from: [Link]
-
Rattanaburi, E., Pratumyot, K., & Watanapokasin, R. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 978-984. Available from: [Link]
-
Patel, M. P., & Ganti, A. K. (2023). Fluorouracil. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Rattanaburi, E., Pratumyot, K., & Watanapokasin, R. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available from: [Link]
-
Zhang, Y., Chen, S., & Liu, J. (2024). 5-Hydroxymethylated Biomarkers in Cell-Free DNA Predict Occult Colorectal Cancer up to 36 Months Before Diagnosis in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial. JCO Precision Oncology, 8, e2400277. Available from: [Link]
-
Wang, D., Zhang, C., & Sun, Y. (2020). CXCL-13 Regulates Resistance to 5-Fluorouracil in Colorectal Cancer. Technology in Cancer Research & Treatment, 19, 1533033819897222. Available from: [Link]
-
Gaset, J., Jacquot, C., & Ratier, A. (2008). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 13(6), 1351-1358. Available from: [Link]
Sources
- 1. 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 15231-48-8: 2-HYDROXY-4-METHYLPYRIMIDINE | CymitQuimica [cymitquimica.com]
- 7. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one and Standard Chemotherapeutic Agents in Colorectal Cancer: A Preclinical Perspective
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of colorectal cancer (CRC) treatment has been significantly shaped by the advent of pyrimidine analogues, a class of antimetabolite drugs that interfere with nucleic acid synthesis. 5-Fluorouracil (5-FU) has long been a cornerstone of CRC chemotherapy, often used in combination with other agents like oxaliplatin to improve efficacy. However, the challenges of drug resistance and patient toxicity necessitate the exploration of novel therapeutic agents. This guide provides a preclinical comparative analysis of a novel pyrimidine derivative, 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, against the standard-of-care treatments for colorectal cancer, namely 5-Fluorouracil and Oxaliplatin.
While extensive clinical data for 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one is not yet available, this analysis leverages preclinical data from structurally similar pyrimidine derivatives to provide a forward-looking perspective on its potential efficacy and mechanism of action. This guide is intended for a scientific audience engaged in drug discovery and development, offering a technical synthesis of available data to inform future research directions.
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one and standard CRC chemotherapies stem from their ability to induce cancer cell death, albeit through different mechanisms.
5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one and Pyrimidine Analogues
As a pyrimidine derivative, 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one is anticipated to function as an antimetabolite. Pyrimidine-based anticancer agents typically exert their effects by inhibiting the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. This disruption of nucleic acid metabolism leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The primary mode of action for many pyrimidine derivatives involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP).
Caption: Putative mechanism of action for 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one.
Standard of Care: 5-Fluorouracil and Oxaliplatin
-
5-Fluorouracil (5-FU): This pyrimidine analog is converted intracellularly to several active metabolites.[1] Its primary cytotoxic effect is the inhibition of thymidylate synthase by its metabolite fluorodeoxyuridine monophosphate (FdUMP), leading to a depletion of thymidylate, which is crucial for DNA replication and repair.[1] Another active metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its function.[2]
-
Oxaliplatin: A third-generation platinum compound, oxaliplatin exerts its cytotoxic effects by forming DNA adducts.[3] After entering the cell, it undergoes aquation, and the reactive platinum complex forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases. This leads to both intra- and inter-strand DNA crosslinks, which inhibit DNA replication and transcription, ultimately triggering apoptosis.
Caption: Mechanisms of action for 5-Fluorouracil and Oxaliplatin.
Preclinical Efficacy: A Comparative Cytotoxicity Analysis
To provide a framework for evaluating the potential of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, we have compiled preclinical cytotoxicity data (IC50 values) for a representative pyrimidine derivative alongside 5-Fluorouracil and Oxaliplatin in two common colorectal cancer cell lines: HCT-116 and HT-29. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
It is crucial to note that the IC50 values for "Representative Pyrimidine Derivative" are based on published data for structurally similar compounds with demonstrated anticancer activity and serve as a surrogate for the direct evaluation of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, for which specific data is not yet publicly available.
| Compound | HCT-116 IC50 (µM) | HT-29 IC50 (µM) |
| Representative Pyrimidine Derivative | ~66.6 µg/ml | Not Reported |
| 5-Fluorouracil (5-FU) | ~50 µM | >50 µM |
| Oxaliplatin | ~10 µM | ~20 µM |
Disclaimer: The IC50 values are compiled from various sources and can vary based on experimental conditions. The value for the "Representative Pyrimidine Derivative" is an approximation based on a related compound.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of preclinical efficacy data, standardized experimental protocols are paramount. The following outlines a typical workflow for determining the IC50 values of therapeutic compounds in cancer cell lines.
Caption: A generalized workflow for determining in vitro cytotoxicity.
Step-by-Step Methodology
-
Cell Culture:
-
Human colorectal carcinoma cell lines (e.g., HCT-116, HT-29) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA and resuspended in fresh medium.
-
A cell suspension of a predetermined density (e.g., 5 x 10³ cells/well) is seeded into 96-well microplates.
-
Plates are incubated overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, 5-FU, Oxaliplatin) are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations.
-
The medium in the 96-well plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
-
Incubation:
-
The treated plates are incubated for a specified period, typically 72 hours, under standard culture conditions.
-
-
Cell Viability Assay (MTT Assay Example):
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration.
-
The IC50 value is determined from the dose-response curve using non-linear regression analysis.
-
Discussion and Future Directions
The preclinical data, while preliminary, suggests that novel pyrimidine derivatives, represented here by a structurally similar compound to 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, exhibit cytotoxic activity against colorectal cancer cell lines. A direct comparison of the presented IC50 values indicates that while the representative pyrimidine derivative shows activity, it may be less potent than the established chemotherapeutic agent, Oxaliplatin, in the HCT-116 cell line. The efficacy against HT-29 cells for the novel compound warrants further investigation.
It is important to emphasize that in vitro cytotoxicity is only one aspect of a compound's potential as a therapeutic agent. Further preclinical studies are essential to fully characterize the efficacy and safety profile of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one. These should include:
-
In-depth Mechanistic Studies: To confirm its precise mechanism of action and identify potential biomarkers of response.
-
In Vivo Efficacy Studies: Utilizing animal models of colorectal cancer to assess antitumor activity, pharmacokinetics, and tolerability.
-
Combination Studies: Investigating the potential for synergistic effects when combined with standard-of-care chemotherapies or targeted agents.
The exploration of novel pyrimidine derivatives like 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one represents a promising avenue in the ongoing effort to develop more effective and less toxic treatments for colorectal cancer.
References
Sources
Safety Operating Guide
Navigating the Disposal of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol: A Guide for Laboratory Professionals
The core principle of this guidance is risk mitigation. Given the absence of a dedicated SDS, we must treat 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol with a high degree of caution, assuming it may possess hazards similar to other compounds in its chemical class. This guide is intended to empower researchers and laboratory managers to make informed decisions in collaboration with their institution's Environmental Health and Safety (EHS) department.
I. Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the potential hazards of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is the first and most critical step in determining the appropriate disposal pathway. Based on data for structurally similar pyrimidine derivatives and GHS classifications from aggregated sources, the following potential hazards should be considered[1][2][3]:
-
Acute Toxicity: Harmful if swallowed, and may cause harm if it comes into contact with skin or is inhaled[1][2].
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation[1][3].
-
Respiratory Irritation: May cause respiratory irritation[1][3].
Table 1: GHS Hazard Classifications for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) at all times, including during disposal procedures.
II. Pre-Disposal and Spill Management: Immediate Safety Actions
Proper handling and immediate response to spills are crucial to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol for disposal, the following PPE is mandatory[1][2]:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected before use.
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact. For larger quantities or in case of a spill, impervious clothing may be necessary.
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be required for small quantities. However, if dusts or aerosols can be generated, a NIOSH-approved respirator is essential.
Spill Cleanup Procedures
In the event of a spill, the following steps should be taken immediately[1][2]:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Contain: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. For wet spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect and Package: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your institution's EHS department.
III. Disposal Protocol: A Step-by-Step Guide
The disposal of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol must be conducted in accordance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous[4].
Step 1: Waste Characterization
Based on the hazard information available, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol would likely be classified as a hazardous waste. Consult with your EHS department to make a final determination.
Step 2: Segregation and Storage
-
Incompatible Materials: Keep this compound away from strong oxidizing agents. While specific incompatibility data is limited, a cautious approach is to avoid mixing it with other chemicals during disposal[5].
-
Storage: Store waste in a cool, dry, and well-ventilated area, away from sources of ignition. The waste container must be tightly closed and clearly labeled as hazardous waste, indicating the contents[2][6][7].
Step 3: Disposal Options
The recommended disposal method for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is through a licensed chemical destruction facility.
-
Incineration: Controlled incineration with flue gas scrubbing is a common and effective method for disposing of chemical waste of this nature[2]. The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[8].
-
Licensed Waste Disposal Service: Engage a certified hazardous waste disposal company to collect and manage the waste. This is the most common and recommended practice in a laboratory setting.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2] Discharge into the environment must be avoided[2].
IV. Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
Caption: Disposal workflow for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.
V. Conclusion: A Commitment to Safety and Compliance
The proper disposal of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol requires a diligent and informed approach. By understanding its potential hazards, utilizing appropriate personal protective equipment, and adhering to established disposal protocols in collaboration with your institution's EHS department, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.
References
-
AVA Biochem. (2016, November 3). Safety Data Sheet 10- 30% 5-(Hydroxymethyl)-furfural. Retrieved from [Link]
-
PubChem. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Begum, S. G., et al. (2018). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Asian Journal of Pharmaceutical Research and Development, 6(6), 56-61.
-
U.S. Environmental Protection Agency. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]
- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(10), 3559-3572.
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Hydroxymethylfurfural. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. Retrieved from [Link]
-
ALL4 Inc. (2025, September 4). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
-
University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
Resource Recycling. (2025, July 8). EPA withdraws proposed rules aimed at chemical recycling. Retrieved from [Link]
-
YouTube. (2020, September 3). Incompatibility PART II. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
YouTube. (2023, June 20). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Haz-Map. (n.d.). 5-(Hydroxymethyl)-2-furaldehyde - Hazardous Agents. Retrieved from [Link]
-
Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. bio.vu.nl [bio.vu.nl]
Personal protective equipment for handling 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL
Comprehensive Safety & Handling Guide: 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
As a key intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is a compound of significant interest. While its full toxicological profile is not extensively documented, a proactive and rigorous approach to safety is paramount. This guide provides an in-depth, experience-driven framework for its safe handling, grounded in established chemical safety principles and regulatory standards. The core philosophy is to treat the compound with a high degree of caution, assuming potential for irritation and unknown long-term effects, thereby ensuring a robust margin of safety for all laboratory personnel.
Hazard Identification: A Proactive Assessment
Understanding the potential risks is the foundation of safe laboratory practice. Based on data aggregated by the European Chemicals Agency (ECHA), 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is classified with the following hazards:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications identify the primary routes of exposure—ingestion, skin contact, eye contact, and inhalation—and dictate the necessary protective measures. The physical form of the compound, typically a fine powder, increases the risk of aerosolization and subsequent inhalation, making dust control a critical component of the handling strategy.[2]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not merely a checklist item; it is a scientifically informed decision to create a reliable barrier between the researcher and the chemical hazard. All PPE should be selected and used in accordance with a laboratory's written Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4][5][6]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Standard nitrile gloves | Laboratory coat | Not typically required |
| Weighing & Transfer (Solid) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat, disposable sleeves | N95 dust mask or higher (if outside a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup (Small) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable chemical-resistant coverall (e.g., Tyvek®) | Air-purifying respirator with particulate filter (P100) |
Causality Behind PPE Choices:
-
Eye Protection: The risk of fine powder becoming airborne necessitates, at a minimum, safety glasses with side shields.[7] However, for operations like weighing where dust is likely, chemical splash goggles are essential as they form a seal around the eyes, offering superior protection from particulates.[7] A face shield should be added when handling solutions to protect against splashes.[2]
-
Hand Protection: Nitrile gloves are a reliable choice for incidental contact with many chemical powders and solutions.[7] The practice of double-gloving during weighing and transfer operations provides an added layer of safety, allowing for the quick removal of a contaminated outer glove without exposing the skin.
-
Body Protection: A standard laboratory coat is sufficient for most low-risk activities. When preparing solutions or in situations with a higher risk of spills, a chemical-resistant apron provides an additional, impermeable barrier. For spill response, a disposable coverall is recommended to prevent widespread contamination of personal clothing.[8][9]
-
Respiratory Protection: The primary respiratory hazard is the inhalation of fine dust.[2] Therefore, all handling of the solid compound should ideally occur within an engineering control like a chemical fume hood or a ventilated balance enclosure. If such controls are not available, an N95 dust mask is the minimum required respiratory protection. For spill cleanup where dust concentrations may be higher, a more protective air-purifying respirator with a P100 (HEPA) filter is warranted.
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes the potential for exposure at every stage of handling.
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.[4][10]
-
Label: If transferring to a secondary container, ensure it is clearly labeled with the full chemical name, concentration (if in solution), and appropriate hazard warnings.[10]
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[11] Store away from strong oxidizing agents.
This protocol is designed to mitigate the risk of dust generation and inhalation.
-
Prepare Workspace: Designate a specific area for handling, preferably within a chemical fume hood or a powder containment hood. Clean the surface before and after use.
-
Assemble Equipment: Gather all necessary equipment (spatulas, weigh boats, secondary containers) before handling the chemical to minimize movement and potential for creating airborne dust.
-
Don PPE: Put on all required PPE as outlined in the table above (goggles, double gloves, lab coat).
-
Transfer Chemical: Open the primary container slowly. Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid dropping or tapping the spatula, which can generate dust.
-
Close Container: Immediately and securely close the primary container.
-
Clean Up: Carefully wipe down the spatula and the work surface with a damp cloth or towel to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves, goggles) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[12][13]
Caption: A step-by-step workflow for the safe handling of chemical powders.
Spill and Disposal Management
Accidents can happen, and a clear, pre-defined plan is crucial for a safe and effective response.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's safety officer.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE for spill cleanup, including a respirator, heavy-duty gloves, goggles, and a disposable coverall.[11]
-
Contain and Clean: For a small solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully scoop the material into a designated hazardous waste container.[11] Do not dry sweep.
-
Decontaminate: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.
Improper disposal can harm the environment and violate regulations.[14]
-
Segregation: All waste contaminated with 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, including excess solid, contaminated gloves, weigh boats, and paper towels, must be collected as hazardous chemical waste.[15][16]
-
Containerization: Use a designated, sealable, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and list the chemical constituents.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by trained environmental health and safety personnel.[14]
-
Prohibition: Never dispose of this chemical down the drain or in the regular trash.[16] Heterocyclic compounds can pose risks to aquatic ecosystems.[17]
By adhering to this comprehensive guide, researchers can confidently handle 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, ensuring personal safety and environmental responsibility while advancing critical drug development research.
References
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 5-Hydroxymethyl-2-furfuraldehyde. Available at: [Link]
-
AVA Biochem. (2016). Safety Data Sheet: 5-(Hydroxymethyl)-furfural. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14779126, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. PubChem. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]
-
Safe Methods. (2023). How to Choose PPE for Chemical Work. Available at: [Link]
-
MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at: [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Available at: [Link]
-
Trade Science Inc. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]
-
National Purity. (2022). Powder Coating Safety and Regulations. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at: [Link]
-
Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards. Available at: [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Available at: [Link]
-
Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health. Available at: [Link]
-
Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety. Available at: [Link]
-
KIET. (n.d.). Niosh Pocket Guide To Chemical Hazards. Available at: [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Available at: [Link]
-
HalenHardy. (2023). NIOSH Guidebook - Refresher Training. YouTube. Available at: [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]
Sources
- 1. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. osha.gov [osha.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Dust & Particle Protection PPE [dupont.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 15. ptb.de [ptb.de]
- 16. ethz.ch [ethz.ch]
- 17. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
